

# evolutionary conservation of MB-0223 sequence

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## Compound of Interest

Compound Name: MB-0223

Cat. No.: B15608383

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## Overview of p53 and its Functional Domains

p53 is a critical tumor suppressor protein that plays a central role in regulating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. Its functional integrity is crucial for preventing cancer formation. The p53 protein is comprised of several distinct functional domains, each with a specific role in its tumor suppressor activity. The conservation of these domains across different species underscores their essential functions.

Table 1: Functional Domains of the Human p53 Protein

Domain	Amino Acid Residues (Human)	Key Functions
N-terminal Transactivation Domain (TAD)	1-61	Binds to transcriptional co-activators to regulate gene expression.
Proline-Rich Region (PRR)	64-92	Contributes to p53-mediated apoptosis.
DNA-Binding Domain (DBD)	102-292	Recognizes and binds to specific DNA sequences (p53 response elements). This is the most highly conserved region.
Oligomerization Domain (OD)	323-356	Mediates the formation of p53 tetramers, which is essential for its activity.
C-terminal Regulatory Domain (CTD)	364-393	Regulates p53 activity through post-translational modifications.

## Evolutionary Conservation of the p53 Sequence

The evolutionary history of p53 can be traced back over 500 million years to early metazoans. Its sequence and function are highly conserved across a wide range of species, from invertebrates to mammals. This high degree of conservation, particularly in the DNA-binding domain, highlights its indispensable role in maintaining genomic stability.

Table 2: Cross-Species Sequence Identity of p53 Protein

Organism	Scientific Name	Sequence Identity to Human p53 (%)
Chimpanzee	Pan troglodytes	98%
Mouse	Mus musculus	78%
Chicken	Gallus gallus	56%
Zebrafish	Danio rerio	45%
Fruit Fly	Drosophila melanogaster	25% (in the DNA-binding domain)

## Experimental Protocols for Assessing Evolutionary Conservation

The analysis of evolutionary conservation involves a combination of computational and experimental techniques. Below are detailed methodologies for key experiments.

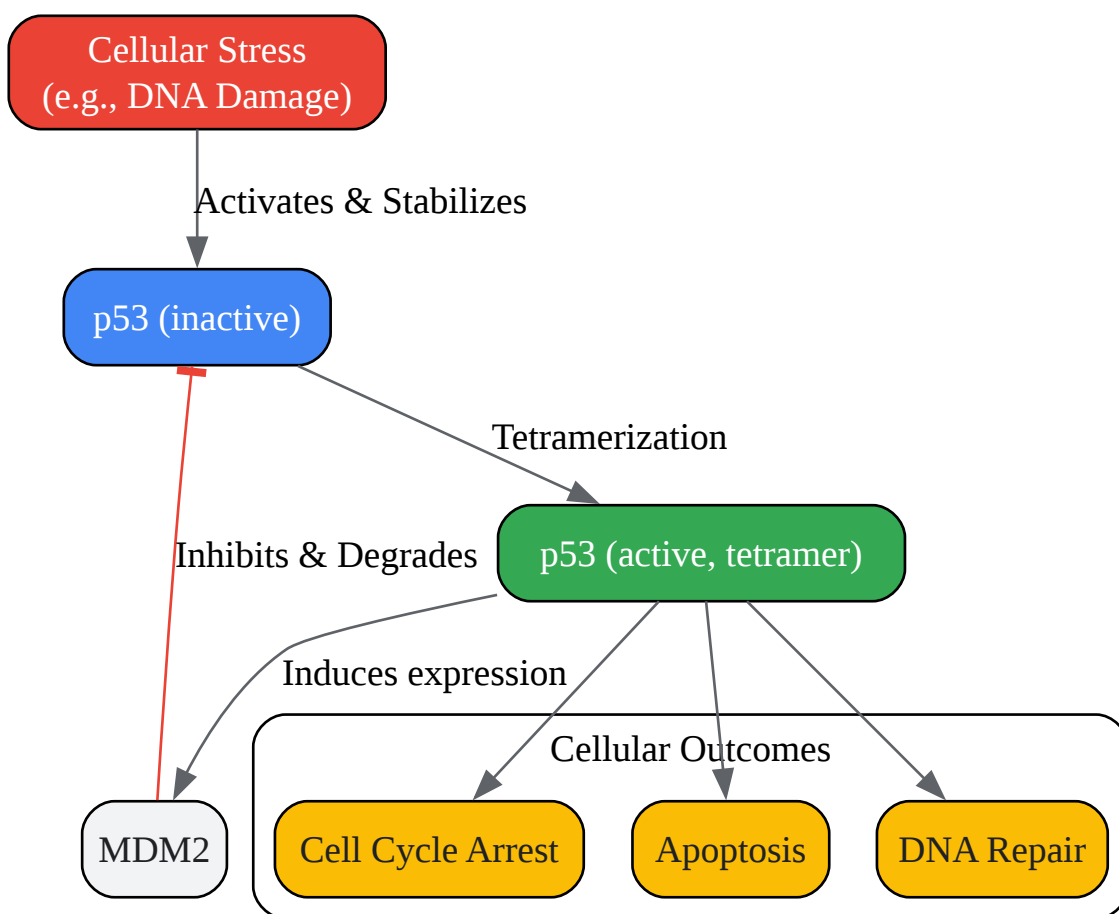
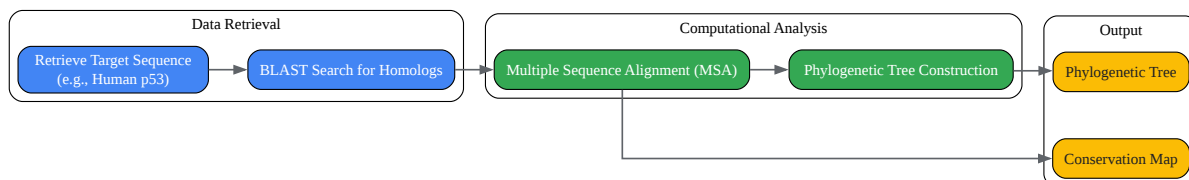
### In Silico Sequence Alignment and Phylogenetic Analysis

**Objective:** To identify orthologs and quantify the degree of sequence conservation across different species.

**Methodology:**

- **Sequence Retrieval:** The protein sequence of interest (e.g., human p53) is obtained from a public database such as the National Center for Biotechnology Information (NCBI) or UniProt.
- **Homology Search:** A Basic Local Alignment Search Tool (BLAST) search is performed against a non-redundant protein database to identify homologous sequences in other species.
- **Multiple Sequence Alignment (MSA):** Orthologous sequences are aligned using algorithms like Clustal Omega or MUSCLE (Multiple Sequence Comparison by Log-Expectation). This alignment reveals conserved residues and domains.

- **Phylogenetic Tree Construction:** A phylogenetic tree is constructed from the MSA using methods such as Neighbor-Joining or Maximum Likelihood to visualize the evolutionary relationships between the sequences.



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